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Compound of Interest

Compound Name:
Glyceryl tri(hexadecanoate-2,2-

D2)

Cat. No.: B1434752 Get Quote

For researchers, scientists, and drug development professionals, this in-depth guide provides a

technical overview of the physical and chemical characteristics of deuterated tripalmitin. This

document details its properties, relevant experimental protocols, and its application in

metabolic research, with a focus on providing actionable data and methodologies.

Core Physical and Chemical Properties
Deuterated tripalmitin, specifically tripalmitin-d93 (trispalmitoyl-d93 glycerol), is a stable

isotope-labeled form of tripalmitin where 93 hydrogen atoms on the three palmitoyl chains have

been replaced with deuterium. This isotopic substitution makes it a valuable tracer for in vivo

and in vitro metabolic studies, particularly in the field of lipidomics. While extensive data on the

physical properties of the deuterated form are not readily available in the public domain, the

properties of non-deuterated tripalmitin provide a strong baseline for understanding its

behavior.

Table 1: Comparison of Physical and Chemical Properties of Tripalmitin and Deuterated

Tripalmitin (Tripalmitin-d93)
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Property
Tripalmitin (Non-
deuterated)

Deuterated Tripalmitin
(Tripalmitin-d93)

Molecular Formula C₅₁H₉₈O₆[1] C₅₁H₅D₉₃O₆[2]

Molecular Weight 807.32 g/mol [1] 900.89 g/mol [2]

CAS Number 555-44-2[1] 241157-04-0

Appearance White, waxy solid/powder Solid (form not specified)

Melting Point 66-68 °C

Data not available; expected to

be slightly different from the

non-deuterated form.

Boiling Point 310-320 °C Data not available

Density 0.8663 g/cm³ at 80°C Data not available

Solubility

Insoluble in water; Soluble in

ether, benzene, and

chloroform.

Expected to have similar

solubility to the non-deuterated

form.

Purity Varies by supplier Typically ≥98% isotopic purity

Storage Store at -20°C
Store in a freezer at -20°C,

protected from light.

Synthesis and Purification
While a specific, detailed protocol for the synthesis of tripalmitin-d93 is not widely published,

the general approach involves the esterification of glycerol with deuterated palmitic acid.

Synthesis of Deuterated Palmitic Acid
Perdeuterated fatty acids can be synthesized via H/D exchange reactions using D₂O as the

deuterium source and a metal catalyst, such as Pt/C, under hydrothermal conditions. To

achieve high deuterium incorporation (e.g., >98%), this process may need to be repeated

multiple times.

Esterification to Form Deuterated Tripalmitin
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The synthesis of triglycerides is typically achieved by reacting glycerol with fatty acids at high

temperatures (140-260°C) in the presence of an acid catalyst. For laboratory-scale synthesis of

deuterated tripalmitin, a milder chemoenzymatic approach can be employed. This involves the

use of lipases to catalyze the esterification of glycerol with deuterated palmitic acid, which

offers high specificity and avoids harsh reaction conditions.

Glycerol

Lipase (catalyst)

Deuterated Palmitic Acid (d31)

Deuterated Tripalmitin (d93) Esterification 

Water (byproduct)

Click to download full resolution via product page

Caption: Synthesis of deuterated tripalmitin via lipase-catalyzed esterification.

Purification
Purification of the synthesized deuterated tripalmitin is crucial to remove unreacted starting

materials and byproducts. High-performance liquid chromatography (HPLC) is a common

method for the purification of isotopically labeled lipids.

Protocol: HPLC Purification of Deuterated Tripalmitin

Column Selection: A reversed-phase C18 column is suitable for the separation of

triglycerides.

Mobile Phase: A gradient of acetonitrile in an acetonitrile/water mixture is typically used. The

exact gradient profile should be optimized based on the specific column and sample

complexity.

Detection: A UV detector set at a low wavelength (e.g., 205-215 nm) can be used to monitor

the elution of the triglycerides.

Fraction Collection: Fractions containing the purified deuterated tripalmitin are collected.
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Solvent Removal: The solvent is removed from the collected fractions, typically by

evaporation under a stream of nitrogen or by lyophilization, to yield the pure product.

Purity Assessment: The purity of the final product should be confirmed by analytical

techniques such as LC-MS.

Analytical Characterization
The isotopic labeling of deuterated tripalmitin necessitates specific analytical approaches to

confirm its structure and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of lipids. For deuterated

tripalmitin, both ¹H and ¹³C NMR would show characteristic changes compared to the non-

deuterated form.

¹H NMR: The proton signals corresponding to the palmitoyl chains will be significantly

reduced or absent in the ¹H NMR spectrum of tripalmitin-d93. The remaining signals would

primarily be from the glycerol backbone.

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbonyl carbons and the glycerol

backbone carbons. The signals for the deuterated carbons of the palmitoyl chains will be split

into multiplets due to C-D coupling and will have significantly lower intensity.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Tripalmitin (in CDCl₃)
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Nucleus
Chemical Shift
(ppm)

Multiplicity Assignment

¹H NMR 5.27 m sn-2 CH of glycerol

4.31 dd
sn-1,3 CH₂a of

glycerol

4.15 dd
sn-1,3 CH₂b of

glycerol

2.31 t
α-CH₂ of palmitoyl

chains

1.62 m
β-CH₂ of palmitoyl

chains

1.25 br s
(CH₂)n of palmitoyl

chains

0.88 t
Terminal CH₃ of

palmitoyl chains

¹³C NMR 173.2 s C=O (sn-1,3)

172.8 s C=O (sn-2)

68.9 s sn-2 CH of glycerol

62.1 s sn-1,3 CH₂ of glycerol

34.2 s
α-CH₂ of palmitoyl

chains

31.9 s
Methylene adjacent to

methyl

29.0-29.7 m
(CH₂)n of palmitoyl

chains

24.9 s
β-CH₂ of palmitoyl

chains
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22.7 s
Methylene adjacent to

terminal methyl

14.1 s
Terminal CH₃ of

palmitoyl chains

(Note: Chemical shifts are approximate and can vary slightly based on solvent and instrument.)

Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of

deuterated tripalmitin.

Molecular Ion: The molecular ion peak will be observed at m/z 900.89, corresponding to the

molecular weight of tripalmitin-d93.

Fragmentation Pattern: The fragmentation of triglycerides in mass spectrometry is well-

characterized. In the positive ion mode, common fragments arise from the neutral loss of a

fatty acid chain. For deuterated tripalmitin, the masses of these fragments will be shifted due

to the presence of deuterium.

[Tripalmitin-d93 + Na]⁺
m/z ~923.9

[M - C₁₅D₃₁COOD + Na]⁺Neutral Loss

[C₁₅D₃₁CO]⁺Fragmentation

Click to download full resolution via product page

Caption: Simplified MS fragmentation of deuterated tripalmitin.

Protocol: GC-MS Analysis of Deuterated Fatty Acids from Tripalmitin

Hydrolysis and Derivatization: Hydrolyze the deuterated tripalmitin to release the deuterated

palmitic acid. Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs)

using a reagent like boron trifluoride (BF₃) in methanol.
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GC Separation: Separate the FAMEs on a suitable GC column (e.g., a polar capillary

column).

MS Detection: Use a mass spectrometer to detect the FAMEs. Monitor the appropriate m/z

values to quantify the deuterated and any residual non-deuterated palmitate.

Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in tripalmitin and to

confirm deuteration.

C-H vs. C-D Stretching: The most significant difference in the IR spectrum of deuterated

tripalmitin compared to its non-deuterated counterpart will be the appearance of C-D

stretching vibrations at a lower frequency (around 2100-2200 cm⁻¹) and the corresponding

decrease in the intensity of the C-H stretching vibrations (around 2850-2960 cm⁻¹).

Carbonyl and Ester Groups: The characteristic strong absorption band for the carbonyl group

(C=O) of the ester linkages will be present around 1740 cm⁻¹. The C-O stretching vibrations

will also be observable.

Application in Metabolic Research: Tracing Fatty
Acid Metabolism
Deuterated tripalmitin is a powerful tool for tracing the metabolic fate of dietary fats in vivo. It

allows researchers to follow the absorption, distribution, and utilization of palmitic acid without

the use of radioactive isotopes.

Key Metabolic Pathways
De Novo Lipogenesis (DNL): This is the synthesis of fatty acids from non-lipid precursors,

primarily carbohydrates. The newly synthesized fatty acids can be incorporated into

triglycerides for storage.

Fatty Acid β-Oxidation: This is the catabolic process by which fatty acids are broken down in

the mitochondria to produce energy in the form of ATP.
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Triglyceride Metabolism and Lipid Droplet Formation: Triglycerides are synthesized in the

endoplasmic reticulum and stored in lipid droplets. These stored lipids can be mobilized

through lipolysis to release fatty acids for energy when needed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1434752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Tracer Experiment

Sample Analysis

Data Interpretation

Administer
Deuterated Tripalmitin

Collect Blood Samples
(Time Course)

Collect Tissue Samples
(Endpoint)

Lipid Extraction

Separation of Lipid Classes
(e.g., TLC, HPLC)

LC-MS/MS or GC-MS Analysis

Quantify Deuterated
Lipid Species

Metabolic Flux Analysis

Click to download full resolution via product page

Caption: Experimental workflow for tracing lipid metabolism with deuterated tripalmitin.
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Protocol: In Vivo Tracer Study using Deuterated Tripalmitin

Administration: Administer a known amount of deuterated tripalmitin to the study subjects

(e.g., animal models) orally or via infusion.

Sample Collection: Collect biological samples (e.g., blood, tissues) at various time points

after administration.

Lipid Extraction: Perform a total lipid extraction from the collected samples using a method

such as the Folch or Bligh-Dyer procedure.

Analysis: Analyze the lipid extracts using LC-MS/MS or GC-MS to identify and quantify the

deuterated lipid species. This allows for the determination of the rate of appearance and

disappearance of the tracer in different lipid pools.

Metabolic Flux Analysis: Use the quantitative data to model the kinetics of fatty acid and

triglyceride metabolism, providing insights into the rates of synthesis, transport, and

oxidation.

This comprehensive guide provides a foundational understanding of deuterated tripalmitin for

its effective use in research. While some specific physical data for the deuterated form remains

to be fully characterized in publicly accessible literature, the provided information on its non-

deuterated counterpart, along with established principles of isotopic labeling and analytical

chemistry, offers a robust framework for its application in advancing our understanding of lipid

metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Deuterated Tripalmitin: A Comprehensive Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1434752#physical-and-chemical-characteristics-of-
deuterated-tripalmitin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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